2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine
Overview
Description
“2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” is a chemical compound . It is frequently encountered as a scaffold in medicinal chemistry . This heterocyclic unit is present in an extensively studied class of potent and orally active non-peptide arginine-vasopressin antagonists for both V1A and V2 receptors .
Synthesis Analysis
A process for the multikilogram synthesis of the dual vasopressin-receptor antagonist, conivaptan hydrochloride, has been developed . This method relies on the introduction of operationally simple chemistry during the final stages of the process when two key intermediates, isolated by crystallization, are reacted to assemble the final molecule . A three-stage sequence has been developed for the synthesis of the first key amine hydrate intermediate .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” is complex and involves a tetrahydro-1-benzazepine nucleus . This nucleus is a key component of the compound’s structure and is crucial to its function .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” are complex and involve multiple stages . These reactions revolve around the acylation of an unprotected amino benzoic acid and subsequent high-yield telescoped processes for the synthesis of 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid .
Scientific Research Applications
Cardiovascular Therapeutics
Compounds with the tetrahydrobenzo[b]azepine scaffold, such as 2-Methyl-1,4,5,6-tetrahydrobenzo[b]imidazo[4,5-d]azepine , have been found in medications for treating cardiovascular diseases .
Antitubercular Agents
Imidazole-containing compounds have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis , suggesting potential use in tuberculosis treatment .
Stress Response in Halophilic Organisms
The compound’s structural analogs have been studied for their role in supporting halophilic organisms like Halomonas species under stressful conditions such as high salinity .
Antitumor Activity
Some analogs of this compound have shown significant antitumor activity against human cell lines with high expression of EGFR, indicating potential in cancer therapy .
Synthesis of AVP Antagonists
2-Methyl-1,4,5,6-tetrahydroimidazo: 4,5-dbenzazepine has been used as a key intermediate in the synthesis of Conivaptan Hydrochloride , an AVP antagonist .
Bioactive Molecule Synthesis
This compound is often utilized as an important intermediate for synthesizing bioactive molecules such as drugs and hormones .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
It is known that this compound is an impurity of conivaptan , which is used in the treatment of congestive heart failures .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
properties
IUPAC Name |
2-methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNIZYMESYDMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462980 | |
Record name | 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
318237-73-9 | |
Record name | 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine in pharmaceutical synthesis?
A1: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is a crucial building block in the multi-kilogram synthesis of conivaptan hydrochloride []. This compound represents a key intermediate that, when coupled with 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid, enables the efficient assembly of conivaptan hydrochloride []. The development of a scalable and efficient synthesis for this intermediate was crucial to improving the overall production of conivaptan hydrochloride.
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